molecular formula C8H6BrFO2 B1446692 6-Bromo-3-fluoro-2-methoxybenzaldehyde CAS No. 1782198-48-4

6-Bromo-3-fluoro-2-methoxybenzaldehyde

Cat. No.: B1446692
CAS No.: 1782198-48-4
M. Wt: 233.03 g/mol
InChI Key: CVUHRPCTHOCSAW-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes the following steps:

    Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 2-methoxybenzaldehyde are brominated using bromine and a suitable catalyst.

    Fluorination: The brominated product is then fluorinated using industrial-scale fluorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: 6-Bromo-3-fluoro-2-methoxybenzoic acid.

    Reduction: 6-Bromo-3-fluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

6-Bromo-3-fluoro-2-methoxybenzaldehyde is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but different positioning of functional groups.

    2-Bromo-6-fluoro-3-methoxybenzaldehyde: Another isomer with bromine and fluorine atoms at different positions.

    2-Fluoro-3-methoxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

6-Bromo-3-fluoro-2-methoxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methoxy groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

6-bromo-3-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUHRPCTHOCSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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